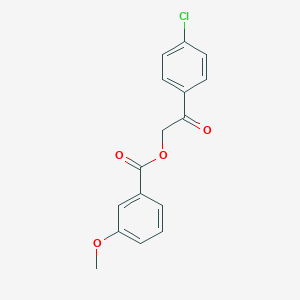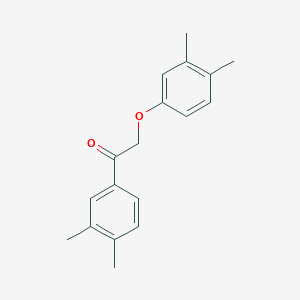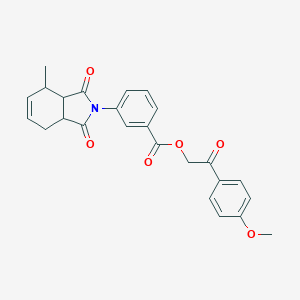![molecular formula C21H22N2O3 B340902 2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE](/img/structure/B340902.png)
2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a piperidine moiety and a methanoisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a phenyl-substituted intermediate under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and evodiamine, which share the piperidine moiety and exhibit similar biological activities.
Methanoisoindole derivatives: Compounds with similar core structures but different substituents, which may have varying degrees of activity and specificity.
Uniqueness
2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a piperidine moiety and a methanoisoindole structure. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its therapeutic and industrial applications .
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-(piperidine-1-carbonyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H22N2O3/c24-19(22-10-2-1-3-11-22)13-6-8-16(9-7-13)23-20(25)17-14-4-5-15(12-14)18(17)21(23)26/h4-9,14-15,17-18H,1-3,10-12H2 |
InChI Key |
LRESLWQUXCJIHC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


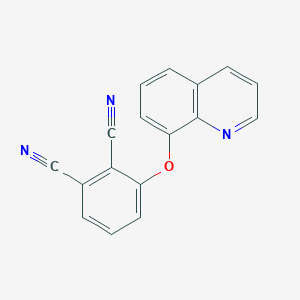




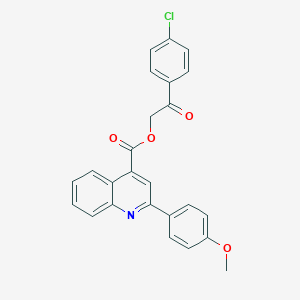


![3-[(3,4'-Dimethyl[1,1'-biphenyl]-4-yl)oxy]phthalonitrile](/img/structure/B340832.png)
![7-[(4-Iodoanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340833.png)

